

(3-(1H-pyrazol-1-yl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(1H-pyrazol-1-yl)phenyl)boronic acid

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An In-Depth Technical Guide to (3-(1H-pyrazol-1-yl)phenyl)boronic acid

Introduction: A Versatile Heterocyclic Building Block

(3-(1H-pyrazol-1-yl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a cornerstone reagent in modern synthetic and medicinal chemistry. Its structure uniquely combines a phenylboronic acid moiety with a pyrazole ring, creating a powerful tool for the construction of complex molecular architectures. The boronic acid group is a venerable participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the precise formation of carbon-carbon bonds.^{[1][2]} Concurrently, the pyrazole heterocycle is a well-established pharmacophore found in numerous bioactive molecules and approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.^{[1][3]}

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of (3-(1H-pyrazol-1-yl)phenyl)boronic acid, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore not only the fundamental characteristics of this reagent but also the causality behind its application in key synthetic protocols, empowering scientists to leverage its full potential in their research endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** is typically supplied as a light yellow to off-white powder and exhibits stability under recommended storage conditions.^[4]

Key Chemical Properties

The following table summarizes the essential identification and physical properties of the compound.

Property	Value	Source(s)
IUPAC Name	(3-(1H-pyrazol-1-yl)phenyl)boronic acid	[4]
Synonyms	[3-(1H-pyrazol-1-yl)phenyl]boronic acid	[4]
CAS Number	476620-22-1	[4]
Molecular Formula	C ₉ H ₉ BN ₂ O ₂	[4][5]
Molecular Weight	187.99 g/mol	[4][5]
Appearance	Light yellow to off-white powder	[4]
Purity	≥ 95-97% (typically by NMR)	[4][6]
Storage Conditions	Store at 0-8°C, under inert atmosphere	[4][7]

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for batch-specific confirmation, the structural features of **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** give rise to a predictable spectroscopic profile.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the pyrazole ring. The protons on the pyrazole ring will appear as three distinct signals in the heterocyclic region. The protons on the meta-substituted phenyl ring will present a more complex splitting pattern. The acidic protons of the boronic acid group ($-\text{B}(\text{OH})_2$) are often broad and may exchange with deuterium in solvents like $\text{DMSO}-d_6$ or D_2O .
- ^{13}C NMR: The carbon spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will differentiate the carbons of the phenyl ring from those of the pyrazole ring. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[8]
- ^{11}B NMR: Boron-11 NMR is a highly diagnostic technique for organoboron compounds. For a tricoordinate boronic acid, a single, relatively broad signal is expected. The chemical shift provides confirmation of the sp^2 -hybridized state of the boron atom.[9] Upon complexation, for instance with a diol, a significant upfield shift occurs, indicating a change to a tetracoordinate, sp^3 -hybridized boronate ester.[9]

Part 2: Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a diboron reagent.

Representative Synthesis Protocol: Miyaura Borylation

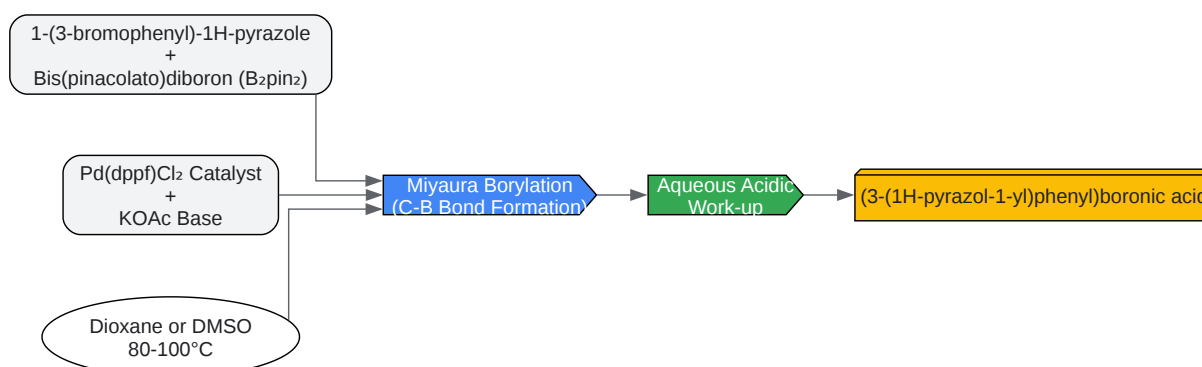
This protocol describes the synthesis of **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** from 1-(3-bromophenyl)-1H-pyrazole.

Rationale: This pathway is chosen for its high functional group tolerance and generally good yields. The palladium catalyst, in conjunction with a suitable ligand, facilitates the C-B bond formation, while the base is crucial for regenerating the active catalyst and facilitating the reaction.

Step-by-Step Methodology:

- **Reaction Setup:** To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(3-bromophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B_2pin_2) (1.1-1.5 eq), and a potassium salt such as potassium acetate (KOAc) (3.0 eq).
- **Solvent Addition:** Add a suitable anhydrous solvent, such as dioxane or DMSO (dimethyl sulfoxide).
- **Catalyst Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (2-5 mol%).
- **Reaction Execution:** Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up and Deprotection:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The resulting boronic ester can be isolated, but it is often directly hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) during the work-up.
- **Purification:** The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the Miyaura Borylation Synthesis.

Part 3: Reactivity and Core Applications

The utility of **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** stems from its predictable reactivity, primarily in Suzuki-Miyaura cross-coupling, which has made it an invaluable reagent in multiple scientific domains.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.^[2] **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** serves as the organoboron partner, reacting with various aryl or vinyl halides (or triflates) to create biaryl structures.^[2]^[10]

Self-Validating Protocol: The success of a Suzuki coupling is readily validated. The disappearance of starting materials and the appearance of a new, less polar product can be monitored by TLC. The final product's structure is unequivocally confirmed by NMR and Mass Spectrometry, which will show the combined molecular weight and spectroscopic features of both coupling partners.

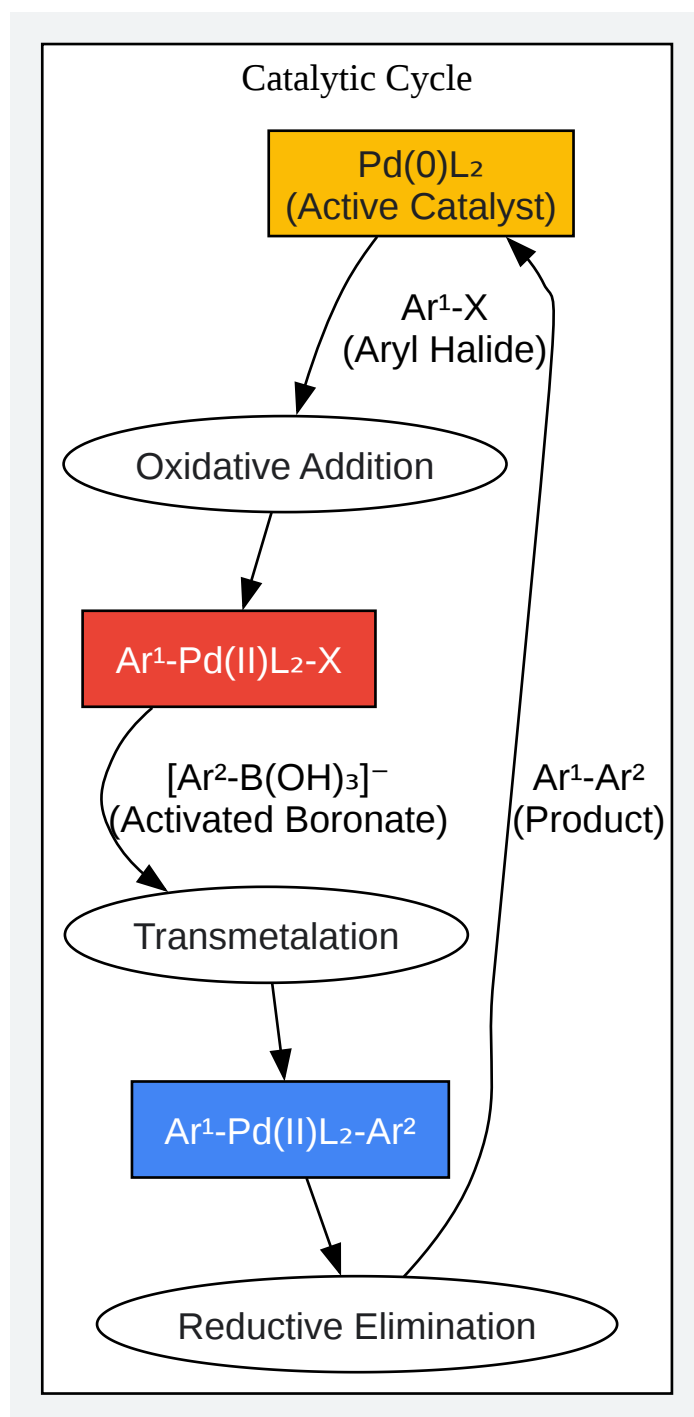
Detailed Experimental Protocol (Example Coupling with 4-Bromoanisole):

- **Reagent Preparation:** In a reaction vessel, combine **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).^[11]
- **Catalyst System:** Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).
- **Solvent System:** Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O).
- **Reaction Conditions:** Heat the mixture under an inert atmosphere to reflux (typically 80-110°C) for 2-12 hours until the starting halide is consumed (monitored by TLC or GC-MS).

- **Extraction and Purification:** Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Final Purification:** Purify the crude residue by flash column chromatography or recrystallization to obtain the pure biaryl product.

Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium(0)/palladium(II) catalytic cycle. The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.^[2]



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Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Applications in Drug Discovery and Materials Science

The molecular framework provided by **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** is of significant interest to the pharmaceutical and materials science industries.

- **Medicinal Chemistry:** This compound is a crucial building block for synthesizing new pharmaceutical agents.^[4] The pyrazole-phenyl core is featured in molecules designed as targeted therapies, particularly in oncology, where they can be used to create selective enzyme inhibitors.^{[4][12]} Its ability to form stable complexes with biomolecules also makes it valuable for developing targeted drug delivery systems.^{[4][6]}
- **Organic Electronics:** The conjugated system of the pyrazole-phenyl structure is useful in the fabrication of organic semiconductors and materials for devices like organic light-emitting diodes (OLEDs).^{[6][12]}
- **Agrochemicals:** Researchers are exploring this boronic acid derivative for its potential in developing more targeted herbicides and pesticides, aiming to improve crop protection while minimizing environmental impact.^{[4][12]}

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(3-(1H-pyrazol-1-yl)phenyl)boronic acid** is essential for user safety. The information below is a summary and should be supplemented by a full review of the material safety data sheet (SDS) before use.^{[7][13][14]}

Hazard Identification

- **GHS Classification:** The compound is generally classified with the following hazards:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.^[7]
 - Skin Irritation (Category 2), H315: Causes skin irritation.^{[5][13]}
 - Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.^{[5][13]}
 - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.^{[5][13]}
- **Pictogram:** GHS07 (Exclamation Mark)^[13]

- Signal Word: Warning[7]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[7]
 - Respiratory Protection: If dust is generated, use an approved particulate respirator.[7]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke in the work area.[14]

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The recommended storage temperature is refrigerated (0-8°C).[4][6]
- Stability: Phenylboronic acids can be susceptible to dehydration upon heating to form cyclic anhydrides (boroxines). Store away from moisture and strong oxidizing agents.[15][16]

Conclusion

(3-(1H-pyrazol-1-yl)phenyl)boronic acid is a highly valuable and versatile reagent. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway for constructing complex biaryl systems, while the embedded pyrazole moiety offers a proven scaffold for interacting with biological targets. By understanding its fundamental properties, synthesis, and reactivity, researchers in drug discovery, materials science, and organic synthesis can effectively utilize this compound to advance their scientific objectives and drive innovation.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | C₉H₉BN₂O₂ | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. angenechemical.com [angenechemical.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aksci.com [aksci.com]
- 15. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(3-(1H-pyrazol-1-yl)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367795#3-1h-pyrazol-1-yl-phenyl-boronic-acid-chemical-properties]

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